Kinase Selectivity Profiling: Foretinib Exhibits Distinct Potency Spectrum Compared to Cabozantinib
Foretinib and cabozantinib, despite structural similarity, exhibit a significantly different kinase inhibition profile. Foretinib demonstrates greater potency against MET, Ron, and RET, whereas cabozantinib is a more potent VEGFR2 inhibitor. [1]
| Evidence Dimension | In vitro kinase inhibition (IC50 in nM) |
|---|---|
| Target Compound Data | MET IC50: 0.4 nM; Ron IC50: 5 nM; VEGFR2 IC50: 0.86 nM; RET IC50: 1 nM |
| Comparator Or Baseline | Cabozantinib: MET IC50: 1.3 nM; Ron IC50: 124 nM; VEGFR2 IC50: 0.035 nM; RET IC50: 5.2 nM |
| Quantified Difference | Foretinib is ~3.3-fold more potent against MET, ~25-fold more potent against Ron, but ~25-fold less potent against VEGFR2 compared to cabozantinib. |
| Conditions | Cell-free biochemical assay. |
Why This Matters
This distinct selectivity profile makes foretinib a critical tool compound for probing MET- and Ron-dependent biology, where cabozantinib's potent VEGFR2 inhibition may confound results.
- [1] Data extracted from AACR Journal Table 1. (Original source likely: Qian F, et al. Cancer Res. 2009). View Source
